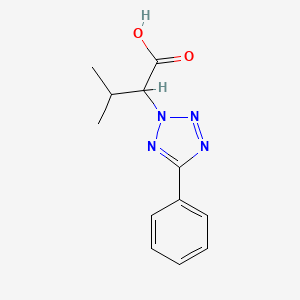
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as 6-Bromo-N-methyl-1,3-benzothiazol-2-amine or 6-Bromo-N-methylbenzothiazol-2-amine (BMT), is a heterocyclic aromatic compound that has been studied for its potential uses in scientific research. It is a versatile compound with a wide range of applications, from organic synthesis to medicinal chemistry. BMT is a useful precursor for the synthesis of various compounds, including drugs, dyes, and other organic molecules.
Applications De Recherche Scientifique
Anticancer Research Applications
This compound and its derivatives have been investigated for their potential as targeted anticancer agents. For example, the study by Allam et al. (2020) focused on the design and synthesis of new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. The research demonstrated the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines starting from a 4-chloro derivative. These compounds were screened for their efficacy as EGFR inhibitors compared to gefitinib. One particular unsubstituted benzothiazol-2-amine derivative showed superior EGFR inhibition and anticancer activity against MCF-7 cell line (breast cancer), which was further subjected to cell cycle analysis and apoptotic assay, alongside a molecular docking study to investigate its interaction with the active site of EGFR-TK (Allam et al., 2020).
Synthesis and Chemical Studies
Other studies have explored the synthesis and chemical properties of related compounds. For instance, the work by Ali et al. (2015) described a catalyst-free preparation method of pyridine-2,6-bis(N-alkylthiazoline-2-thiones) by reacting primary amines, CS2, and pyridine-2,6-bis(2-bromo-1,3- dicarbonyl) derivatives in water. This study also detailed a green chemistry protocol for the monobromination of pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives using NBS as a brominating agent, leading to eco-friendly isolation and purification procedures (Ali et al., 2015).
Biological Activity
Mariappan et al. (2016) focused on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy, highlighting a metal-free approach, broad substrate scope, short reaction times, and simple product purification procedure. This methodology underlines the versatility of such compounds in the context of biological activities (Mariappan et al., 2016).
Propriétés
IUPAC Name |
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c14-10-3-4-11-12(6-10)18-13(17-11)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFFIMGPBOVTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



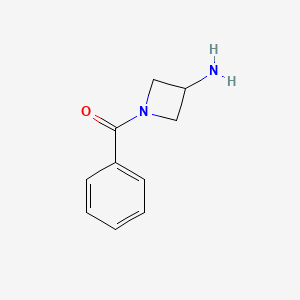
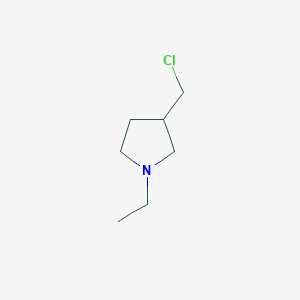
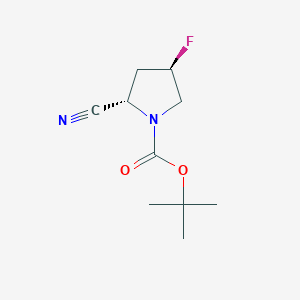
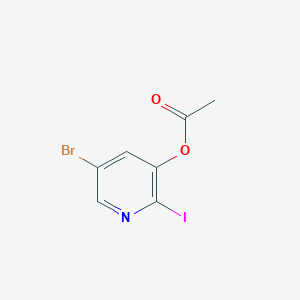
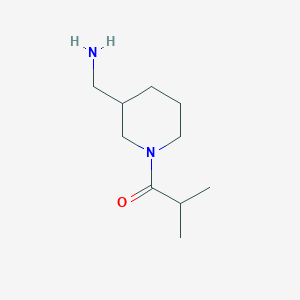


![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
